molecular formula C19H14N2O3S B8042353 2-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethylamino]naphthalene-1,4-dione

2-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethylamino]naphthalene-1,4-dione

Cat. No.: B8042353
M. Wt: 350.4 g/mol
InChI Key: JWCOXWMYAXIGPV-UHFFFAOYSA-N
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Description

2-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethylamino]naphthalene-1,4-dione is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is part of the benzoxazole derivatives family, known for their wide spectrum of pharmacological activities .

Properties

IUPAC Name

2-[2-(1,3-benzoxazol-2-ylsulfanyl)ethylamino]naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S/c22-16-11-15(18(23)13-6-2-1-5-12(13)16)20-9-10-25-19-21-14-7-3-4-8-17(14)24-19/h1-8,11,20H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCOXWMYAXIGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(C2=O)NCCSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethylamino]naphthalene-1,4-dione typically involves the reaction of 1,3-benzoxazole derivatives with naphthalene-1,4-dione under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound .

Chemical Reactions Analysis

2-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethylamino]naphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethylamino]naphthalene-1,4-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: This compound has shown potential in biological studies, particularly in antimicrobial and anticancer research.

    Medicine: It is being explored for its potential therapeutic effects, including its use in developing new drugs for treating various diseases.

    Industry: The compound is used in the development of new materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 2-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethylamino]naphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in affecting cellular processes related to growth and proliferation .

Comparison with Similar Compounds

2-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethylamino]naphthalene-1,4-dione can be compared with other benzoxazole derivatives such as:

    2-(1,3-Benzoxazol-2-ylsulfanyl)-N,N-dimethylethanamine: Known for its antimicrobial properties.

    2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide: Evaluated for its anticonvulsant activity.

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